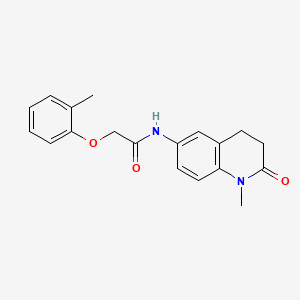
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide, also known as MOTA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
科学的研究の応用
Structural and Chemical Properties
Quinoline derivatives have been studied extensively for their structural aspects, showcasing the diversity of chemical behaviors and interactions they can partake in. For instance, research on amide-containing isoquinoline derivatives reveals their ability to form gels and crystalline solids when treated with mineral acids, highlighting their potential in material science for creating novel structures with unique properties (Karmakar, Sarma, & Baruah, 2007). The study also emphasizes the fluorescence properties of these compounds, which could be exploited in developing sensing and imaging technologies.
Synthetic Applications
The synthesis of complex organic molecules often requires intermediate compounds with specific functionalities. Research demonstrates the utility of quinoline and acetamide derivatives in facilitating challenging synthetic pathways. For example, a facile three-step synthesis involving an acyliminium ion cyclization shows the transformation of available acetamide derivatives into (±)-crispine A, a compound of interest in organic synthesis (King, 2007). This highlights the role of such compounds in enabling efficient synthetic routes to complex molecules.
Biological Activities and Therapeutic Potentials
Quinoline and acetamide derivatives have been explored for their antiviral, antiapoptotic, and antiproliferative activities, making them of interest in pharmaceutical research. A novel anilidoquinoline derivative showed significant efficacy in treating Japanese encephalitis, demonstrating antiviral and antiapoptotic effects in vitro and in vivo (Ghosh et al., 2008). Additionally, compounds bearing quinolin-2(1H)-one and dihydroquinolin-2(1H)-one derivatives have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines, revealing the potential of these compounds in cancer therapy (Chen et al., 2013).
作用機序
Target of Action
The primary target of F2266-0206 is the Sodium-glucose co-transporter-1 and 2 (SGLT1/2) . These transporters play a crucial role in glucose reabsorption in the kidneys (SGLT2) and glucose absorption in the intestines (SGLT1).
Mode of Action
F2266-0206 acts as a dual inhibitor of SGLT1 and SGLT2 . It inhibits renal SGLT2, leading to a significant excretion of glucose in the urine, similar to other SGLT2 selective inhibitors . Additionally, it inhibits intestinal SGLT1, delaying glucose absorption and thereby reducing postprandial glucose .
Result of Action
The inhibition of SGLT1 and SGLT2 by F2266-0206 leads to a decrease in blood glucose levels. This can help improve glycemic control in individuals with diabetes mellitus .
特性
IUPAC Name |
N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13-5-3-4-6-17(13)24-12-18(22)20-15-8-9-16-14(11-15)7-10-19(23)21(16)2/h3-6,8-9,11H,7,10,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVXKEAKDQHPEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

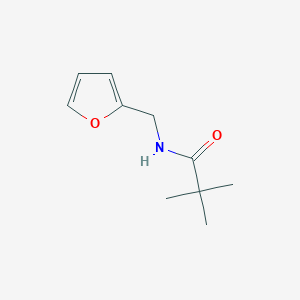
![N'-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2428146.png)
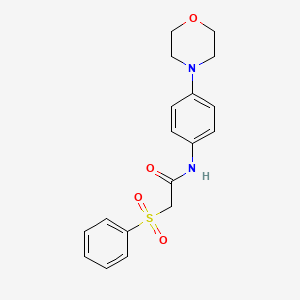
![N-(3-cyano-4,5-dimethylthiophen-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2428150.png)
![ethyl 2-(1-(pyrazine-2-carbonyl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2428151.png)
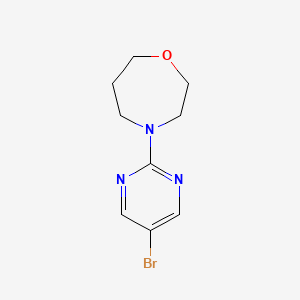

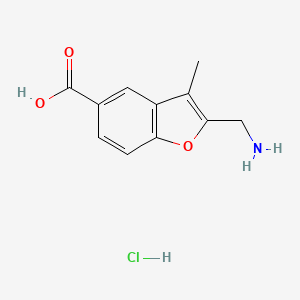
![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(1,1-dioxothiazinan-2-yl)ethanone;hydrochloride](/img/structure/B2428158.png)
![2-chloro-N-[2-chloro-5-(piperidine-1-sulfonyl)phenyl]propanamide](/img/structure/B2428159.png)
![2-cyano-N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-3-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B2428161.png)

![N-[4-(3,4-Dihydro-1H-isochromen-1-yl)phenyl]prop-2-enamide](/img/structure/B2428164.png)
![N-[4-[1-(2-Chloropropanoylamino)ethyl]phenyl]pyridine-4-carboxamide](/img/structure/B2428165.png)